3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

Description

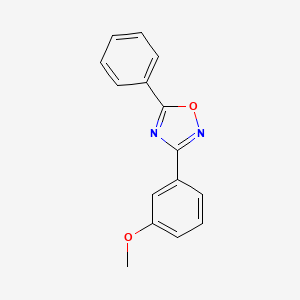

3-(3-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring (containing two nitrogen atoms and one oxygen atom) substituted with a 3-methoxyphenyl group at position 3 and a phenyl group at position 3. This compound is part of the 1,2,4-oxadiazole family, a class of molecules widely studied for their structural versatility and diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties . The methoxy group (-OCH₃) at the meta position of the phenyl ring enhances its electron-donating capacity, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-18-13-9-5-8-12(10-13)14-16-15(19-17-14)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPKNGXSTSALRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388080 | |

| Record name | 1,2,4-Oxadiazole, 3-(3-methoxyphenyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838583-93-0 | |

| Record name | 1,2,4-Oxadiazole, 3-(3-methoxyphenyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products:

Oxidation: Formation of 3-(3-hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole.

Reduction: Formation of 3-(3-methoxyphenyl)-5-phenyl-1,2,4-diamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of 3-(3-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

The synthesis of this oxadiazole derivative typically involves cyclization reactions of hydrazides with carboxylic acids under dehydrating conditions. A common method includes the reaction of 3-methoxybenzohydrazide with 3-phenylpropionic acid using phosphorus oxychloride as a dehydrating agent. This process can be optimized for industrial production through continuous flow reactors to enhance yield and efficiency.

Chemical Properties and Reactions

The compound can undergo various chemical transformations:

- Oxidation : The methoxy group can be oxidized to a hydroxyl group.

- Reduction : The oxadiazole ring can be reduced under specific conditions.

- Substitution Reactions : Electrophilic aromatic substitutions can occur on the phenyl rings.

These reactions allow for the formation of various derivatives that could exhibit enhanced biological activities or different material properties.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Anticancer Activity : In vitro evaluations have demonstrated that certain oxadiazole derivatives can inhibit the growth of breast cancer cells (MCF-7) and other cancer types at concentrations as low as with notable efficacy compared to standard drugs like adriamycin .

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | MCF-7 | 90.47% |

| Compound B | UO-31 | 96.86% |

| Compound C | SNB-75 | 95.70% |

Antimicrobial Properties

Research has indicated that oxadiazole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics. Their mechanisms often involve inhibiting key enzymes in microbial metabolism .

Drug Resistance

Some studies have highlighted the ability of oxadiazole compounds to reverse multidrug resistance (MDR) in cancer cells when used in combination with established chemotherapeutics like doxorubicin. This suggests a promising avenue for enhancing the efficacy of existing cancer treatments .

Industrial Applications

In addition to their medicinal properties, compounds like this compound are explored for their utility in developing new materials with specific properties such as fluorescence or conductivity. These characteristics make them suitable for applications in organic electronics and photonics.

Case Study 1: Anticancer Screening

A comprehensive screening of various oxadiazole derivatives against a panel of cancer cell lines revealed several compounds with IC50 values in the nanomolar range, indicating strong potential as anticancer agents. For example, one study reported that a specific derivative exhibited an IC50 value of against epidermal growth factor receptor (EGFR), highlighting its potential in targeted cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against resistant strains of bacteria. Results showed significant inhibition rates compared to control groups, suggesting that these compounds could serve as a basis for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis with structurally related derivatives:

Physicochemical Properties

- Electron Effects : Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating, increasing electron density on the oxadiazole ring and enhancing nucleophilic substitution reactivity. In contrast, chloro (-Cl) and trifluoromethyl (-CF₃) groups are electron-withdrawing, stabilizing the ring but reducing solubility .

- Solubility: The diethylamino group in 5-((diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole significantly improves water solubility compared to methoxy or methyl derivatives .

- Thermal Stability : Chlorinated derivatives (e.g., 5-Chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole) exhibit higher thermal stability due to strong C-Cl bonds .

Biological Activity

The compound 3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.

Overview of Oxadiazoles

Oxadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The structural diversity of oxadiazoles allows for extensive modifications that can enhance their biological efficacy.

Anticancer Activity

Numerous studies have investigated the anticancer potential of 1,2,4-oxadiazole derivatives. The compound this compound has shown promising results in inhibiting cancer cell proliferation.

Research indicates that oxadiazole derivatives can function as tubulin polymerization inhibitors. For instance, several studies have demonstrated that these compounds disrupt microtubule assembly, leading to apoptosis in cancer cells. Specifically, compounds similar to this compound have been shown to increase the amount of insoluble tubulin fractions in treated cells, which is a hallmark of effective anticancer agents .

Case Studies

- Cell Line Evaluations : In vitro studies involving various human cancer cell lines (e.g., HeLa cervical cancer cells and MDA-MB-231 breast cancer cells) showed that oxadiazole derivatives exhibit significant cytotoxicity. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1a | MCF-7 (breast) | 4.56 |

| 2 | PC-3 (prostate) | 0.67 |

| 3 | HCT-116 (colon) | 0.80 |

Antimicrobial Activity

In addition to anticancer properties, oxadiazoles exhibit notable antimicrobial activity against various pathogens.

Oxadiazole derivatives have been found to inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways.

Research Findings

Studies have reported the effectiveness of oxadiazole derivatives against strains like Staphylococcus aureus and Escherichia coli. For instance:

- Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL against resistant strains of bacteria .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 32 |

| Escherichia coli | 8 - 64 |

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have shown potential in other areas:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole, and how is purity confirmed?

- Methodology : Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under reflux in aprotic solvents like acetonitrile. Purity is confirmed via / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural validation .

- Key analytical thresholds : ≥95% purity (HPLC), absence of unreacted starting materials.

Q. How does the substitution pattern on the phenyl rings influence photophysical properties?

- Experimental design : Compare fluorescence emission spectra in solvents of varying polarity. For example, 5-aryl-substituted oxadiazoles exhibit tautomerism in non-polar solvents due to intramolecular proton transfer, while 3-aryl derivatives show "normal" emission .

- Critical parameters : Solvent dielectric constant, excitation wavelength, and substituent electronic effects (e.g., methoxy vs. hydroxyl groups).

Q. What crystallographic tools are essential for resolving the compound’s solid-state structure?

- Tools : Single-crystal X-ray diffraction (SC-XRD) with SHELX software suite for structure solution and refinement. SHELXL is preferred for small-molecule refinement, leveraging charge-flipping algorithms for high accuracy .

- Validation metrics : R-factor ≤ 0.05, data-to-parameter ratio > 10.

Q. What safety protocols are critical when handling oxadiazole derivatives?

- Guidelines : Use PPE (gloves, lab coat, goggles), conduct reactions in fume hoods, and avoid inhalation/skin contact. MSDS data for structurally similar compounds indicate hazards such as skin irritation and toxicity .

Q. How does the methoxy group at the 3-position affect electronic properties compared to other substituents?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map HOMO-LUMO gaps and dipole moments. Experimental validation via cyclic voltammetry to assess redox behavior.

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data between structurally similar oxadiazoles?

- Case study : Compare 3-(2-hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole (normal emission) vs. 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole (tautomer-driven emission). Structural analysis reveals coplanarity of the 5-aryl ring with the oxadiazole core enables proton transfer, while 3-aryl derivatives lack this alignment .

- Resolution strategy : Solvent polarity screening, temperature-dependent fluorescence, and computational modeling of tautomeric equilibria.

Q. What computational strategies predict noncovalent interactions in oxadiazole-based crystals?

- Approach : Hirshfeld surface analysis and DFT-based energy decomposition (e.g., SAPT) to quantify CH⋯N and CH⋯π interactions. Crystal engineering studies show these interactions stabilize layered or helical packing motifs .

- Software : CrystalExplorer, Gaussian09, with basis sets accounting for dispersion forces.

Q. How do base-catalyzed rearrangements of oxadiazole derivatives inform reaction mechanism design?

- Example : Tertiary amines (e.g., triethylamine) catalyze mononuclear rearrangements via second-order kinetics. Contrast with secondary amines (e.g., piperidine) to probe transition-state steric effects .

- Mechanistic insight : Monitor reaction progress via NMR kinetics and isotopic labeling (e.g., ) to track nitrogen migration pathways.

Q. What in vitro assays validate the anti-cancer potential of oxadiazole derivatives?

- Protocols : MTT assays on breast cancer cell lines (e.g., MCF-7), apoptosis markers (caspase-3/7 activation), and structure-activity relationship (SAR) studies. Derivatives with electron-withdrawing groups (e.g., halogens) show enhanced cytotoxicity .

- Advanced models : 3D tumor spheroids and zebrafish xenografts for in vivo validation.

Q. How do structural modifications improve metabolic stability in oxadiazole-based drug candidates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.